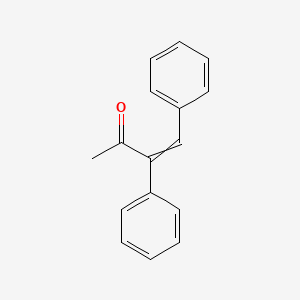

3,4-Diphenyl-but-3-EN-2-one

Beschreibung

Contextualization of Alpha,Beta-Unsaturated Ketones (Enones) in Organic Synthesis

Alpha,beta-unsaturated ketones, commonly known as enones, are a pivotal class of organic compounds characterized by a ketone functional group adjacent to a carbon-carbon double bond (C=C). numberanalytics.com This conjugation of the carbonyl group and the alkene creates a delocalized electron system, which imparts distinct chemical properties and reactivity to the molecule. numberanalytics.comfiveable.me

Enones are highly versatile building blocks in organic synthesis due to their dual reactivity. The carbonyl group can undergo nucleophilic addition, while the conjugated system allows for 1,4-conjugate addition, also known as the Michael reaction. numberanalytics.comlibretexts.orgpressbooks.pub This reactivity stems from the electrophilic nature of the β-carbon, which is a consequence of the electron-withdrawing effect of the carbonyl group transmitted through the double bond. numberanalytics.com This unique feature makes enones ideal intermediates for the construction of complex molecular architectures found in natural products and pharmaceuticals. numberanalytics.com

Key reactions involving enones include:

Michael Addition: The 1,4-conjugate addition of nucleophiles is a cornerstone of carbon-carbon bond formation. numberanalytics.compressbooks.pub

Robinson Annulation: A powerful method for the formation of six-membered rings. numberanalytics.com

Nazarov Cyclization: A pericyclic reaction that converts divinyl ketones into cyclopentenones.

Diels-Alder Reaction: Enones can act as dienophiles, leading to the synthesis of cyclic compounds. numberanalytics.com

Reduction Reactions: The double bond and the carbonyl group can be selectively reduced to yield saturated ketones or allylic alcohols. numberanalytics.com

The synthesis of enones is also a well-established area of organic chemistry, with methods like the aldol (B89426) condensation being fundamental. numberanalytics.comopenstax.org In this reaction, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated ketone. openstax.org

Historical Development of Research on Diaryl-Substituted Butenones

Research into diaryl-substituted butenones is intrinsically linked to the broader study of chalcones, which are 1,3-diaryl-2-propen-1-ones. While not a chalcone (B49325) in the strictest sense, 3,4-Diphenylbut-3-en-2-one shares the core diaryl-substituted enone motif. Early research in this area was largely driven by the Claisen-Schmidt condensation, a reliable method for synthesizing chalcones and related structures from the reaction of an aromatic aldehyde with a ketone in the presence of a base. sioc-journal.cn

The development of more advanced synthetic methodologies in the 20th and 21st centuries has expanded the toolbox for creating diaryl-substituted butenones with greater efficiency and control. Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, have become prominent for forming the carbon-carbon bonds necessary to construct these molecules. researchgate.net For instance, the Heck coupling of methyl vinyl ketone with aryl iodides can produce 4-aryl-3-buten-2-ones, which can then be further reacted to yield 4,4-diaryl-3-buten-2-ones. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net The investigation of vicinal (adjacent) diaryl-substituted heterocyclic compounds, which can be synthesized from butenone precursors, has also been an active area of research, driven by the search for new bioactive molecules. nih.gov

Significance of 3,4-Diphenylbut-3-en-2-one as a Chemical Entity in Academic Research

3,4-Diphenylbut-3-en-2-one, with its specific substitution pattern, serves as a valuable model compound and synthetic intermediate in various areas of academic research. Its utility is demonstrated in its application as a precursor for the synthesis of more complex molecules, including heterocyclic compounds. For example, derivatives of 3,4-diphenylbut-3-en-2-one have been used to synthesize 1-methyl-3-phenylisoquinoline (B8776708) derivatives. rsc.org This transformation involves the formation of an oxime from the butenone, followed by a Beckmann rearrangement and cyclization. rsc.org

The synthesis of 3,4-Diphenylbut-3-en-2-one itself has been approached through various methods. One documented route involves a Grignard reaction. aroonchande.com In a multi-step sequence, ethyl acetoacetate (B1235776) is first protected, then reacted with phenylmagnesium bromide to form a tertiary alcohol. aroonchande.com Subsequent deprotection and dehydration under acidic conditions yield 4,4-diphenyl-3-buten-2-one, an isomer of the title compound. aroonchande.com Another approach involves the reaction of functionalized vinyl phosphates with organometallic reagents. rsc.org

The compound and its derivatives are also studied for their potential biological activities. The broader class of diaryl-substituted compounds has shown promise in various therapeutic areas, prompting further investigation into the structure-activity relationships of molecules like 3,4-Diphenylbut-3-en-2-one. nih.govrsc.org

Below is a table summarizing some of the key physical and chemical properties of 3,4-Diphenylbut-3-en-2-one.

| Property | Value |

| CAS Number | 38661-88-0 guidechem.comnih.gov |

| Molecular Formula | C₁₆H₁₄O guidechem.comnih.gov |

| Molecular Weight | 222.28 g/mol nih.gov |

| IUPAC Name | (E)-3,4-diphenylbut-3-en-2-one nih.gov |

This table is interactive. Click on the headers to sort the data.

Eigenschaften

CAS-Nummer |

1722-69-6 |

|---|---|

Molekularformel |

C16H14O |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

(Z)-3,4-diphenylbut-3-en-2-one |

InChI |

InChI=1S/C16H14O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12+ |

InChI-Schlüssel |

PXTNHINUEHWZIX-FOWTUZBSSA-N |

Isomerische SMILES |

CC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies Towards 3,4 Diphenylbut 3 En 2 One and Analogous Diaryl Enones

Strategies for Carbon-Carbon Bond Formation Leading to Enone Scaffolds

The formation of the carbon skeleton of diaryl enones is a primary challenge in their synthesis. Methodologies often focus on the creation of specific carbon-carbon bonds that establish the diaryl-substituted backbone.

The Grignard reaction is a powerful and classic tool for forming carbon-carbon bonds. aroonchande.comscribd.com In the synthesis of the related isomer, 4,4-diphenylbut-3-en-2-one, a multi-step process is often employed, which highlights key considerations for constructing such diaryl systems. aroonchande.comqut.edu.au

A common starting material is ethyl acetoacetate (B1235776), which possesses both a ketone and an ester functional group. aroonchande.comaroonchande.com To selectively react the ester group with a Grignard reagent, the more reactive ketone is first protected, typically as a cyclic ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid. aroonchande.com This protection step is crucial to direct the subsequent Grignard reaction. aroonchande.com

The protected ethyl acetoacetate ethylene ketal is then treated with phenylmagnesium bromide. aroonchande.comscribd.com The Grignard reagent attacks the ester carbonyl group, leading to the formation of a tertiary alcohol after an aqueous workup. aroonchande.com It is important to use an excess of the Grignard reagent to ensure the complete conversion of the ester. aroonchande.com The reaction is typically performed in an anhydrous ether solvent and can be exothermic. aroonchande.com

The final step involves the deprotection of the ketal and dehydration of the tertiary alcohol to form the α,β-unsaturated ketone. aroonchande.com This is usually achieved by heating the intermediate in the presence of an acid catalyst, such as hydrochloric acid in acetone (B3395972) or p-toluenesulfonic acid in benzene. aroonchande.com The reaction proceeds through a β-hydroxyketone intermediate, which readily eliminates water to yield the conjugated enone, 4,4-diphenylbut-3-en-2-one. aroonchande.com Yields for this multi-step synthesis can be good, with reports of around 75% for the Grignard and dehydration steps combined. scribd.com

Table 1: Key Steps in the Grignard Synthesis of 4,4-Diphenylbut-3-en-2-one aroonchande.comqut.edu.au

| Step | Reactants | Reagents & Conditions | Product |

| Protection | Ethyl acetoacetate, Ethylene glycol | p-Toluenesulfonic acid, Hexanes, Reflux with Dean-Stark trap | Ethyl acetoacetate ethylene ketal |

| Grignard Reaction | Ethyl acetoacetate ethylene ketal, Phenylmagnesium bromide | Anhydrous diethyl ether, 0°C to room temperature | 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol |

| Deprotection & Dehydration | 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol | Concentrated HCl, Acetone, Reflux or p-Toluenesulfonic acid, Benzene, Reflux | 4,4-Diphenylbut-3-en-2-one |

Palladium-catalyzed reactions have emerged as a robust and versatile method for carbon-carbon bond formation, including the synthesis of diaryl enones. orgsyn.org Specifically, the Pd(II)-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds offers a direct route to introduce an aryl group at the β-position of the enone system. organic-chemistry.org

This reaction provides a milder alternative to some traditional methods and demonstrates excellent functional group tolerance. orgsyn.orgorganic-chemistry.org The use of a Pd(II) catalyst, often in conjunction with a bipyridine ligand, is crucial for the success of the reaction. organic-chemistry.org The bipyridine ligand is thought to stabilize the palladium intermediates and prevent side reactions like β-hydride elimination. organic-chemistry.org

The reaction typically involves treating an α,β-unsaturated ketone with an arylboronic acid in the presence of a catalytic amount of a Pd(II) salt (e.g., Pd(TFA)₂) and a ligand like 2,2'-bipyridine. organic-chemistry.orgnih.gov The reaction can often be carried out in aqueous media, contributing to its "green" appeal. researchgate.net Studies have shown that this methodology can be applied to a variety of α,β-unsaturated ketones, aldehydes, esters, and amides, providing the corresponding β-aryl products in high yields. organic-chemistry.org For instance, the reaction of various arylboronic acids with α,β-unsaturated carbonyl compounds in the presence of a Pd(II)-bipyridine catalyst system has been shown to proceed smoothly, affording high selectivity and yields without the formation of Heck-type coupling byproducts. organic-chemistry.org

The development of asymmetric versions of this reaction has further expanded its utility, allowing for the enantioselective construction of carbon centers. orgsyn.orgnih.govacs.org While initially focused on the formation of tertiary stereocenters, recent advancements have enabled the construction of more challenging all-carbon quaternary stereocenters. orgsyn.orgnih.gov This is particularly relevant for the synthesis of β,β-diaryl substituted ketones. nih.gov

Table 2: Representative Palladium(II)-Catalyzed Conjugate Addition organic-chemistry.org

| α,β-Unsaturated Substrate | Arylboronic Acid | Catalyst System | Product | Yield |

| Methyl vinyl ketone | Phenylboronic acid | Pd(OAc)₂ / 2,2'-bipyridine | 4-Phenylbutan-2-one | High |

| Cyclohexenone | Phenylboronic acid | Pd(TFA)₂ / (S)-t-BuPyOx | (S)-3-Phenylcyclohexanone | High |

| α,β-Unsaturated lactam | Phenylboronic acid | Pd(TFA)₂ / (S)-t-BuPyOx | β-Phenyl lactam | >99% |

Approaches for the Formation of Diaryl-Substituted Ketones from Precursors

Another set of synthetic strategies involves the modification of existing carbonyl-containing scaffolds to introduce the desired diaryl substitution pattern.

The derivatization of simpler butenone frameworks can be a direct approach to more complex diaryl enones. One such method involves the Knoevenagel condensation. For example, the condensation of benzyl (B1604629) cyanide with an appropriately substituted benzaldehyde (B42025) can lead to a substituted acrylonitrile (B1666552) intermediate. nih.gov This intermediate can then be further transformed to introduce the ketone functionality and the second phenyl group, ultimately leading to the desired diaryl enone structure. nih.gov This strategy allows for the controlled, stepwise construction of the molecule.

Another approach is the Claisen-Schmidt condensation, which is a reliable method for synthesizing enones. mdpi.com This reaction involves the base-catalyzed reaction between a ketone and an aldehyde. While often used for simpler enones, modifications of this reaction can be employed to create more substituted diaryl systems. Microwave-assisted Claisen-Schmidt reactions have also been shown to improve yields in the synthesis of related diarylpentadienones. researchgate.net

Ynones, or α,β-acetylenic ketones, are versatile intermediates in organic synthesis that can be transformed into a variety of more complex structures, including diaryl enones. rsc.org Base-mediated reactions involving acetylenic ketones can be a powerful tool for constructing the desired molecular framework. These reactions often proceed through nucleophilic addition to the alkyne, which can be followed by rearrangements or further transformations to yield the final product. nih.govresearchgate.net

For instance, base-catalyzed cyclizations of molecules containing both an alcohol and an alkyne functionality can lead to the formation of cyclic enol ethers, which are precursors to ketones. nih.gov While not a direct synthesis of 3,4-diphenylbut-3-en-2-one, these principles highlight the potential of using acetylenic precursors. The addition of a nucleophile to the triple bond of an ynone can generate an enolate-like intermediate, which can then be trapped or undergo further reaction to build up the desired diaryl enone structure. rsc.org The regioselectivity of such additions is a key consideration in designing a successful synthetic route. nih.gov

Chemical Reactivity and Transformations of 3,4 Diphenylbut 3 En 2 One and Its Derivatives

Rearrangement Reactions

The structural framework of 3,4-diphenylbut-3-en-2-one and its derivatives is amenable to several types of molecular rearrangements, which are fundamental in synthesizing more complex molecules, particularly nitrogen-containing heterocycles.

Beckmann Rearrangement of Oximes Derived from 3,4-Diphenylbut-3-en-2-one to Nitrogen Heterocycles

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.org For oximes derived from 3,4-diphenylbut-3-en-2-one, this rearrangement is the initial and crucial step in a cascade sequence leading to the formation of isoquinoline (B145761) derivatives. rsc.orgresearchgate.net

The process begins with the synthesis of oximes from various substituted 3,4-diphenylbut-3-en-2-one ketones. rsc.org These ketones are typically prepared through the condensation of substituted benzaldehyde (B42025) derivatives with 1-phenylpropan-2-one. rsc.org The subsequent reaction of these ketones with hydroxylamine (B1172632) hydrochloride in an alkaline medium yields the corresponding oximes. rsc.org

When these oximes are heated with a reagent such as polyphosphate ester (PPE), they undergo a Beckmann rearrangement. rsc.orgrsc.org This reaction transforms the oxime into an N-styrylamide intermediate (specifically, an N-(1,2-diphenylvinyl)acetamide derivative). researchgate.netresearchgate.net The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org The initially formed amide is typically the (E)-isomer. rsc.org This amide, however, is not the final product but a key intermediate for subsequent cyclization reactions.

Isomerization Processes in Unsaturated Ketones, Including E/Z Stereoisomerism

Isomerization is a critical process that governs the stereochemical outcome of reactions involving unsaturated ketones like 3,4-diphenylbut-3-en-2-one. The compound itself can exist as (E) and (Z) stereoisomers due to the restricted rotation around the carbon-carbon double bond. lookchem.comnih.gov

In the context of the synthesis of isoquinolines from 3,4-diphenylbut-3-en-2-one oximes, a key isomerization step occurs after the initial Beckmann rearrangement. The rearrangement first produces the (E)-isomer of the N-styrylamide intermediate. rsc.org This (E)-isomer is conformationally unable to cyclize into an isoquinoline derivative. rsc.org However, in the presence of the polyphosphate ester (PPE) reaction medium, the (E)-amide undergoes isomerization to the corresponding (Z)-isomer. This (Z)-amide possesses the correct geometry for the subsequent intramolecular cyclization to proceed, leading to the formation of the isoquinoline ring system. rsc.org This isomerization is facilitated by the acidic reaction medium, which promotes the formation of nitrilium cations that enable the cyclization. rsc.org While E/Z isomerism is not applicable to the parent 4,4-diphenylbut-3-en-2-one, the stereoselectivity of related reactions forming substituted enones can be influenced by the size of substituents, which can favor the formation of either the (E) or (Z) isomer. uniovi.es

Wolff Rearrangements of Diazo-Enone Precursors (e.g., 1-Diazo-4,4-diphenylbut-3-en-2-one)

The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen gas and a 1,2-rearrangement. wikipedia.org This rearrangement is a powerful tool for ring contraction and the synthesis of carboxylic acid derivatives. wikipedia.orgcaltech.edu

In the context of 3,4-diphenylbut-3-en-2-one derivatives, a relevant precursor is (E)-1-diazo-3,4-diphenyl-but-3-en-2-one. This diazo-enone can be formed from threo-4-diazo-1,2-diphenyl-3-oxo-butyl acetate (B1210297). znaturforsch.com The synthesis involves a classical route, but attempts to hydrolyze the acetate to the corresponding hydroxy-diazoketone result in spontaneous dehydration, yielding the conjugated diazo-enone (E)-1-diazo-3,4-diphenyl-but-3-en-2-one. znaturforsch.com

Once formed, this α-diazo-enone is a substrate for the Wolff rearrangement. The rearrangement can be induced thermally, photochemically, or through metal catalysis. wikipedia.org The reaction proceeds via a singlet carbene intermediate, which rearranges to form a highly reactive vinylketene. This ketene intermediate can then be trapped by various nucleophiles. For instance, in the presence of water, alcohols, or amines, it will form the corresponding unsaturated carboxylic acid, ester, or amide, respectively. wikipedia.org The migratory aptitude in photochemical Wolff rearrangements generally follows the trend of H > alkyl ≥ aryl. caltech.edu

Cyclization and Cascade Reactions

The strategic combination of multiple reaction steps in a single pot, known as cyclization and cascade reactions, represents an efficient approach to synthesizing complex molecular architectures from simple precursors like 3,4-diphenylbut-3-en-2-one.

Polyphosphate Ester-Promoted Cyclization to Isoquinoline Derivatives

A highly effective method for synthesizing 1-methyl-3-phenylisoquinoline (B8776708) derivatives utilizes oximes derived from 3,4-diphenylbut-3-en-2-one in a reaction promoted by polyphosphate ester (PPE). rsc.orgresearchgate.net PPE acts as a mild Lewis acid catalyst and a powerful dehydrating agent, facilitating the necessary transformations. researchgate.net

The reaction, carried out by heating the oxime with PPE at approximately 120°C, is a one-pot process that involves three distinct sequential reactions. rsc.org It begins with a Beckmann rearrangement of the oxime to form an N-(1,2-diphenylvinyl)acetamide intermediate. This is followed by an essential E/Z isomerization of the double bond to bring the reactive groups into proximity for cyclization. The final step is an intramolecular electrophilic substitution (a Bischler-Napieralski-type condensation) onto one of the phenyl rings, followed by aromatization to yield the stable isoquinoline derivative. rsc.orgresearchgate.net This method is particularly well-suited for preparing isoquinolines with various substituents, such as chlorine, methyl, and methoxy (B1213986) groups, on the aromatic ring, with yields typically ranging from 50% to 70%. rsc.orgresearchgate.net

The table below shows the yields of various substituted 1-methyl-3-phenylisoquinoline derivatives synthesized via this PPE-promoted cyclization. rsc.org

| Entry | Substituent (R) | Position | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | - | 1-methyl-3-phenylisoquinoline | 65 |

| 2 | CH₃ | ortho | 1-methyl-8-methyl-3-phenylisoquinoline | 48 |

| 3 | CH₃ | meta | 1-methyl-7-methyl-3-phenylisoquinoline | 76 |

| 4 | CH₃ | para | 1-methyl-6-methyl-3-phenylisoquinoline | 67 |

| 5 | Cl | ortho | 8-chloro-1-methyl-3-phenylisoquinoline | 49 |

| 6 | Cl | meta | 7-chloro-1-methyl-3-phenylisoquinoline | 62 |

| 7 | Cl | para | 6-chloro-1-methyl-3-phenylisoquinoline | 68 |

| 8 | OCH₃ | para | 6-methoxy-1-methyl-3-phenylisoquinoline | 58 |

Multicomponent Cascade Reactions Involving Enone Moieties

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot operation to form a single product that incorporates the majority of the atoms from the starting materials. mdpi.combeilstein-journals.org These reactions are highly efficient and atom-economical, providing rapid access to diverse and complex molecules, particularly heterocycles. nih.govfrontiersin.org

The synthesis of isoquinolines from 3,4-diphenylbut-3-en-2-one oximes is a prime example of a multicomponent cascade reaction. rsc.orgresearchgate.net This process involves the transformation of the starting oxime through a sequence of intramolecular events—Beckmann rearrangement, isomerization, and cyclocondensation—all occurring in the same reaction vessel without the isolation of intermediates. rsc.org This cascade is efficiently promoted by a single reagent, polyphosphate ester, which drives the reaction sequence to completion. rsc.org Such cascade reactions, where reactive functionalities are generated and consumed in situ, are a cornerstone of modern synthetic strategy for building complex heterocyclic frameworks. mdpi.com

Transformations of Related Diaryl Enone Systems

The reactivity of α,β-unsaturated carbonyl compounds, or enones, is a cornerstone of organic synthesis, providing pathways to a diverse array of molecular architectures. Diaryl enones, such as 3,4-diphenylbut-3-en-2-one, exhibit a rich and varied chemical behavior, largely dictated by the conjugated system comprising the carbonyl group and the carbon-carbon double bond. This section explores key transformations characteristic of these systems, including their interactions with nucleophiles, their reduction, and the cleavage of related cyclic structures.

The conjugated enone system possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main types of nucleophilic attack. Direct addition (1,2-addition) to the carbonyl carbon is often a fast and reversible process. In contrast, conjugate addition (1,4-addition or Michael addition) to the β-carbon is typically thermodynamically controlled and leads to a more stable enolate intermediate. The choice between these pathways is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

A notable example of nucleophilic addition is the Mannich reaction, used to synthesize β-amino diaryldienones. nih.gov In this reaction, a ketone, an amine, and an aldehyde (like paraformaldehyde) react to form a β-amino ketone, also known as a Mannich base. This transformation underscores the susceptibility of the enone system to attack by amine nucleophiles. nih.gov

Further transformations can be achieved through various nucleophilic reagents. For instance, the reaction of related diaryl dione (B5365651) systems with ortho-carbonyl substituted anilines results in 1:1 adducts. archive.org The double bond in the butenyl chain of similar structures can also react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. smolecule.com

The Grignard reaction provides another classic method for carbon-carbon bond formation through nucleophilic addition. aroonchande.com Carbonyl-containing compounds react readily with Grignard reagents. Specifically, ketones react to form tertiary alcohols. aroonchande.com In the synthesis of 4,4-diphenyl-3-buten-2-one, phenylmagnesium bromide is used as the Grignard reagent, which adds to a protected keto-ester to eventually form a tertiary alcohol intermediate. aroonchande.com

The table below summarizes key nucleophilic reactions on diaryl enone systems.

| Reaction Type | Nucleophile | Substrate Example | Product Type | Reference |

| Mannich Reaction | Amine (e.g., amine hydrochloride) | Diaryl ketone | β-Amino diaryldienone | nih.gov |

| Michael Addition | Anilines | Dibenzoylacetylene | 1:1 Adducts | archive.org |

| Grignard Reaction | Phenylmagnesium bromide | Protected keto-ester | Tertiary alcohol | aroonchande.com |

| Amination | 3-Fluoroaniline | 4,4-Diphenylbut-3-en-2-one | N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline | smolecule.com |

The reduction of enones can selectively target either the carbon-carbon double bond or the carbonyl group, or both, depending on the reducing agent and reaction conditions. This selectivity is crucial for synthetic applications.

Hydrogenation of the double bond can be achieved under catalytic conditions to yield saturated derivatives. smolecule.com For more targeted reductions, chemical hydrides are commonly employed. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of the carbonyl group (1,2-reduction) to an allylic alcohol, leaving the C=C double bond intact. For example, the reduction of 4-hydroxy-4,4-diphenylbutan-2-one with sodium borohydride yields 1,1-diphenylbutan-1,3-diol. qut.edu.au

Conversely, other reagents or conditions can favor the reduction of the double bond (1,4-reduction). Over-reduction can also occur, leading to the saturation of both the alkene and the carbonyl group. For instance, the over-reduction of a ketone can result in the corresponding alcohol, such as the formation of 4,4-diphenyl-2-butanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol.

The table below outlines common reduction reactions for enone systems.

| Reducing Agent | Target Functionality | Product Type | Reference |

| Catalytic Hydrogenation | C=C Double Bond | Saturated Ketone | smolecule.com |

| Sodium Borohydride (NaBH₄) | C=O Carbonyl Group | Allylic Alcohol | qut.edu.au |

| Lithium Aluminum Hydride (LiAlH₄) | C=O Carbonyl Group | Secondary Alcohol |

The study of structurally analogous cyclic diones, such as 3,4-diphenylcyclobut-3-ene-1,2-diones, provides valuable insight into the reactivity of related systems under basic conditions. These diones undergo a characteristic base-catalyzed ring fission. rsc.org

The established mechanism for this transformation involves a multi-step process. rsc.org It begins with a rapid and reversible nucleophilic addition of a hydroxide (B78521) anion to one of the carbonyl groups of the dione. rsc.org This is followed by a rearrangement akin to a benzilic acid rearrangement, which leads to the formation of a 1-hydroxycyclopropene-1-carboxylic acid intermediate. rsc.org The final step is the ring fission of this strained intermediate, which ultimately yields a (Z)-2-oxo-3,4-diphenylbut-3-enoic acid. rsc.orgrsc.org

Kinetic studies on a series of substituted 3,4-diphenylcyclobut-3-ene-1,2-diones have been performed to elucidate the influence of substituents on the reaction rate. rsc.orgresearchgate.net These studies, conducted in aqueous dimethyl sulfoxide (B87167) (DMSO), have determined the rate coefficients and activation parameters for the ring fission reaction. rsc.org The effect of substituents on the phenyl groups has been correlated using the Hammett equation, yielding a reaction constant (ρ) of approximately 1.3, indicating that electron-withdrawing groups on the phenyl rings accelerate the reaction. rsc.orgresearchgate.net

This reaction pathway highlights how 1,2-dicarbonyl compounds can undergo base-catalyzed reactions through fission of a carbon-carbonyl carbon bond, influenced by both electronic and stereochemical factors within the ring system. researchgate.net

The table below summarizes the key findings of the base-catalyzed ring fission.

| Substrate | Reaction Condition | Key Intermediate | Product | Hammett ρ value | Reference |

| Substituted 3,4-diphenylcyclobut-3-ene-1,2-diones | Base catalysis in aqueous DMSO | 1-Hydroxycyclopropene-1-carboxylic acid | (Z)-2-Oxo-3,4-diphenylbut-3-enoic acid | ~1.3 | rsc.orgrsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3,4 Diphenylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within the 3,4-Diphenylbut-3-en-2-one molecule can be established. nih.govspectrabase.com

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. spectrabase.com For 3,4-Diphenylbut-3-en-2-one, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The vinylic proton, attached to the carbon-carbon double bond, is expected to resonate as a singlet, and its chemical shift is influenced by the electronic effects of the neighboring phenyl and acetyl groups. The methyl protons of the acetyl group characteristically appear as a sharp singlet at a higher field, typically around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Diphenylbut-3-en-2-one

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Vinylic-H | ~6.5 - 7.0 | Singlet |

| Methyl-H (CH₃) | ~2.0 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. spectrabase.comoregonstate.edu The ¹³C NMR spectrum of 3,4-Diphenylbut-3-en-2-one displays signals for each unique carbon atom. The carbonyl carbon of the ketone group is typically observed at a low field, in the range of δ 190-200 ppm. The carbons of the two phenyl groups produce a series of signals in the aromatic region (δ 125-145 ppm). The olefinic carbons of the double bond also resonate in this region, with their exact chemical shifts dependent on the substitution pattern. The methyl carbon of the acetyl group appears at a high field, generally between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Diphenylbut-3-en-2-one

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Aromatic/Olefinic (C=C) | 125 - 145 |

| Methyl (CH₃) | 20 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. doi.org

In a typical GC-MS analysis of 3,4-Diphenylbut-3-en-2-one, the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer. nih.govnih.gov Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₄O, 222.28 g/mol ). nih.govguidechem.com Additionally, a characteristic fragmentation pattern will be observed. Common fragmentation pathways for this type of molecule may include the loss of the acetyl group (CH₃CO) to give a prominent fragment ion, as well as cleavages within the butenone chain and phenyl rings, providing further structural evidence.

Table 3: Expected Mass Spectrometry Data for 3,4-Diphenylbut-3-en-2-one

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 222 | Molecular Ion |

| [M-CH₃]⁺ | 207 | Loss of a methyl group |

| [M-COCH₃]⁺ | 179 | Loss of an acetyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The fragmentation pattern is a prediction and may vary depending on the specific MS conditions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. rsc.org For 3,4-Diphenylbut-3-en-2-one (C₁₆H₁₄O), the theoretical elemental composition can be calculated based on its molecular formula. nih.gov Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the empirical and molecular formula of the synthesized compound.

Table 4: Elemental Composition of 3,4-Diphenylbut-3-en-2-one (C₁₆H₁₄O)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 86.45% |

| Hydrogen (H) | 6.35% |

| Oxygen (O) | 7.20% |

Note: These are the theoretically calculated percentages based on the molecular formula.

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystallographic data for the parent 3,4-diphenylbut-3-en-2-one is not detailed in the provided sources, analysis of its derivatives, such as (E)‐4‐aryl‐1,3‐diphenylbut‐3‐en‐2‐ones, offers significant insight. researchgate.net For instance, the crystal structure of related compounds has been solved, revealing key packing motifs and intermolecular forces that govern the supramolecular assembly. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₇ClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.485(3) |

| b (Å) | 5.8944(12) |

| c (Å) | 19.065(4) |

| β (°) | 99.19(3) |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of (E)‐4‐aryl‐1,3‐diphenylbut‐3‐en‐2‐ones reveals a structure dominated by weak intermolecular interactions. researchgate.net The primary force directing the supramolecular architecture is C-H···O hydrogen bonding. researchgate.net These interactions link molecules into inversion dimers, creating robust structural motifs. researchgate.net For example, in some derivatives, these C-H···O bonds result in the formation of R²₁(6) and R²₁(10) ring patterns. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of intermolecular contacts. researchgate.net

Other Spectroscopic Techniques for Functional Group Identification

Beyond X-ray crystallography, a suite of other spectroscopic techniques is essential for the characterization and functional group identification of 3,4-diphenylbut-3-en-2-one. These methods provide complementary information about the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. Both ¹H and ¹³C NMR studies have been used to characterize (E)‐4‐aryl‐1,3‐diphenylbut‐3‐en‐2‐ones. researchgate.net The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. researchgate.netnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For (3E)-3,4-diphenylbut-3-en-2-one, Gas Chromatography-Mass Spectrometry (GC-MS) data is available, confirming its molecular mass. nih.gov Predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have also been calculated for various adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.11174 | 150.6 |

| [M+Na]⁺ | 245.09368 | 156.5 |

| [M-H]⁻ | 221.09718 | 156.9 |

| [M+K]⁺ | 261.06762 | 152.4 |

| [M]⁺ | 222.10391 | 149.1 |

Infrared (IR) spectroscopy is another valuable tool for identifying functional groups. While specific IR data for the title compound is not available in the provided results, for closely related structures, IR spectroscopy is used to identify characteristic vibrational frequencies, such as the C=O stretch of the ketone and the C=C stretch of the alkene and aromatic rings.

Synthetic Utility and Derivatization Strategies for 3,4 Diphenylbut 3 En 2 One Scaffolds

Precursors in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The α,β-unsaturated carbonyl system of 3,4-Diphenylbut-3-en-2-one is characterized by two reactive electrophilic centers, which allows it to readily participate in addition and condensation reactions. This property is extensively exploited for the synthesis of various five- and six-membered nitrogen-containing heterocycles, which are crucial components in medicinal chemistry due to their wide range of biological activities. nih.gov

Preparation of 1-Methyl-3-phenylisoquinoline (B8776708) Derivatives from Oximes of 3,4-Diphenylbut-3-en-2-one

A notable synthetic application of 3,4-Diphenylbut-3-en-2-one is its role as a precursor to 1-methyl-3-phenylisoquinoline derivatives. This transformation is achieved through the chemical modification of the ketone group into an oxime, followed by an acid-catalyzed cyclization reaction.

The process begins with the conversion of 3,4-diphenylbut-3-en-2-one derivatives to their corresponding oximes. These oximes then undergo a Beckmann rearrangement when heated with a polyphosphate ester. The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an N-substituted amide. elsevierpure.comrsc.org In this specific case, the rearrangement is followed by an intramolecular cyclization (electrophilic attack on one of the phenyl rings) and subsequent aromatization to yield the final isoquinoline (B145761) scaffold. This method is particularly effective for synthesizing 1-methyl-3-phenylisoquinoline derivatives that bear substituents such as chlorine, methyl, and methoxy (B1213986) groups on the aromatic rings, with yields typically ranging from 50% to 70%. nih.gov The structures of these resulting isoquinoline derivatives are confirmed using spectroscopic methods like NMR and elemental analysis. nih.gov

Table 1: Synthesis of 1-Methyl-3-phenylisoquinoline Derivatives This table summarizes the yields of various substituted isoquinolines prepared from the corresponding oximes of 3,4-Diphenylbut-3-en-2-one derivatives.

| Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|

| None | 1-Methyl-3-phenylisoquinoline | 50-70% |

| Chlorine | Chloro-substituted 1-methyl-3-phenylisoquinoline | 50-70% |

| Methyl | Methyl-substituted 1-methyl-3-phenylisoquinoline | 50-70% |

Development of Novel Heterocyclic Scaffolds through Enone Transformations

The enone functionality of 3,4-Diphenylbut-3-en-2-one is a key feature that allows for its transformation into a variety of other heterocyclic systems. Chalcones, in general, are widely used as starting materials for synthesizing nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and pyridines. rsc.org

Pyrazoles: The reaction of α,β-unsaturated ketones like 3,4-Diphenylbut-3-en-2-one with hydrazine derivatives is a classic and efficient method for synthesizing pyrazolines, which can be subsequently oxidized to form pyrazoles. mdpi.com The reaction proceeds via a condensation mechanism, where the hydrazine reacts with the carbonyl group and the double bond of the enone system to form the five-membered pyrazole ring. mdpi.comresearchgate.net

Pyrimidines: Six-membered pyrimidine rings can be synthesized from chalcones through their reaction with compounds like urea, thiourea, or guanidine hydrochloride under basic conditions. nih.govnih.gov The reaction involves the condensation of the chalcone (B49325) with these reagents, leading to the formation of the dihydropyrimidine core, which can then be aromatized.

Pyridines: Substituted pyridines can also be prepared from chalcone precursors. One common method involves the reaction of the chalcone with a reagent containing an active methylene group, such as malononitrile, in the presence of a nitrogen source like ammonia or urea. researchgate.net

Role as a Structural Motif in Advanced Organic Synthesis

Beyond its use as a precursor for simple heterocycles, the diarylbutenyl core of 3,4-Diphenylbut-3-en-2-one serves as a valuable structural motif or building block in the assembly of more complex and biologically significant molecules.

Utilization of Diarylbutenyl Fragments in Complex Molecule Construction

The 1,2-diphenylbut-1-ene fragment, which is structurally related to 3,4-Diphenylbut-3-en-2-one, forms the core structure of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. jchemrev.com The synthesis of Tamoxifen and its derivatives often involves the strategic construction of this specific tetra-substituted olefin structure. humanjournals.comnih.gov Synthetic strategies have been developed that utilize multi-component coupling reactions to assemble the triarylethylene core, demonstrating the importance of the diarylalkene framework in the synthesis of medicinally relevant complex molecules. humanjournals.com These synthetic routes highlight the utility of diaryl-containing building blocks in constructing sterically hindered and functionally rich molecular architectures.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

The chalcone scaffold of 3,4-Diphenylbut-3-en-2-one is an excellent template for structure-activity relationship (SAR) studies, which are crucial for drug discovery and development. By systematically modifying the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated system, researchers can investigate how these structural changes affect the biological activity of the resulting analogs. chemsynthesis.com

Numerous studies have explored the SAR of chalcone derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. dartmouth.edunih.gov Key findings from these studies often indicate that:

Substitution Pattern: The position and nature of substituents on both phenyl rings significantly influence biological efficacy. For instance, the presence of electron-withdrawing groups like halogens or nitro groups, particularly at the para-position of the aromatic rings, has been shown to enhance antimicrobial activity. nih.gov Conversely, electron-donating groups may decrease this activity. nih.gov

Hydrophilicity and Lipophilicity: The introduction of specific functional groups can alter the molecule's solubility and ability to cross cell membranes, thereby affecting its bioavailability and potency. For example, hydroxyl groups can enhance antifungal properties. nih.gov

Conformation: The planarity of the molecule, governed by the α,β-unsaturated system, is often important for its interaction with biological targets. Modifications that restrict the conformation of the molecule can lead to increased potency and selectivity. dartmouth.edu

Table 2: General SAR Findings for Chalcone Analogs This table summarizes common structure-activity relationships observed for chalcone derivatives.

| Structural Modification | General Effect on Biological Activity |

|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO₂) on phenyl rings | Often increases antimicrobial and anticancer activity. dartmouth.edunih.gov |

| Electron-donating groups (e.g., -OCH₃, -OH) on phenyl rings | Variable effects; can enhance antioxidant or anti-inflammatory activity. nih.gov |

| Hydroxyl (-OH) groups | Can increase antifungal activity and influence solubility. nih.gov |

Applications in Chemoenzymatic Cascades

Chemoenzymatic cascades are multi-step synthetic sequences that combine the advantages of both chemical and biological catalysts (enzymes) in a one-pot process to build complex molecules. nih.gov While the enone functional group in chalcones is susceptible to various enzymatic transformations, such as reduction or epoxidation, specific examples detailing the application of 3,4-Diphenylbut-3-en-2-one in chemoenzymatic cascades are not prominently featured in the reviewed scientific literature. The development of such cascades represents a promising area for future research, potentially enabling more efficient and environmentally friendly syntheses of complex derivatives from this versatile scaffold.

Stereoselective Bioreduction of Related Allylic Ketone Intermediates to Optically Active Alcohols

The asymmetric reduction of prochiral ketones to yield optically active alcohols is a cornerstone of modern synthetic chemistry, providing access to essential chiral building blocks for the pharmaceutical and fine chemical industries. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally benign approach for achieving high stereoselectivity in such transformations. While direct stereoselective bioreduction of the carbonyl group in 3,4-diphenylbut-3-en-2-one to the corresponding chiral allylic alcohol is a subject of ongoing research, studies on analogous chalcone structures provide significant insights into the potential of this strategy.

Research has demonstrated the utility of microorganisms, such as the fungus Scedosporium apiospermum, in the chemo-selective reduction of the carbon-carbon double bond of chalcones, yielding dihydrochalcones with high efficiency. For instance, the bioreduction of (2E)-1-(4-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one using this fungus resulted in the formation of 1-(4-hydroxy-phenyl)-3-phenyl-propan-1-one in over 90% yield, showcasing the potential of fungi in transforming chalcone-like structures. scielo.org.mx

Furthermore, studies on the bioreduction of chalcones and β-diketones using Saccharomyces cerevisiae (Baker's yeast) have revealed the potential for stereoselective transformations. A mechanistic study of the bioreduction of chalcones in a biphasic solvent system indicated the formation of the corresponding hydroxy derivatives. researchgate.net While this particular study focused on the reduction of the double bond, the enzymatic machinery of baker's yeast is well-known for its ability to stereoselectively reduce carbonyl groups. This suggests that with appropriate substrate engineering or screening of different yeast strains, the stereoselective reduction of the ketone functionality in 3,4-diphenylbut-3-en-2-one or its derivatives to a specific enantiomer of the corresponding allylic alcohol is a feasible objective.

The synthesis of chiral alcohols through biocatalytic methods offers a green and efficient alternative to traditional chemical routes. nih.gov The use of whole-cell biocatalysts, such as fungi and yeast, is often advantageous due to the presence of cofactor regeneration systems, which are crucial for the activity of the reductase enzymes responsible for the carbonyl reduction.

Table 1: Examples of Bioreduction of Chalcone Derivatives

| Substrate | Biocatalyst | Product | Yield | Reference |

| (2E)-1-(4-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one | Scedosporium apiospermum | 1-(4-hydroxy-phenyl)-3-phenyl-propan-1-one | >90% | scielo.org.mx |

| Chalcone | Saccharomyces cerevisiae | Reduced hydroxy derivative | - | researchgate.net |

Note: The specific stereochemistry of the alcohol product from the Saccharomyces cerevisiae reduction of the carbonyl group in chalcone was not detailed in the cited abstract.

Compatibility and Synergistic Effects of Different Catalyst Classes in Concurrent Reactions

The concept of synergistic catalysis, where two or more distinct catalytic cycles operate in concert to promote a single transformation, has gained significant traction in organic synthesis. This approach can lead to enhanced reactivity, novel reaction pathways, and improved stereocontrol that are not achievable with a single catalyst. The 3,4-diphenylbut-3-en-2-one scaffold, with its multiple reactive sites, is an excellent candidate for the application of synergistic catalytic strategies.

The combination of biocatalysis and organocatalysis presents a particularly promising avenue for the derivatization of chalcone-type molecules. Enzymes, with their exquisite stereoselectivity, can be paired with organocatalysts that can activate different parts of the substrate or catalyze a subsequent reaction in a tandem or cascade sequence. This synergistic approach allows for the construction of complex molecular architectures in a single pot, improving efficiency and reducing waste. mdpi.comnih.gov

For instance, an enzyme could be employed for the stereoselective reduction of the ketone in 3,4-diphenylbut-3-en-2-one to a chiral allylic alcohol. Concurrently, an organocatalyst could facilitate a Michael addition to the α,β-unsaturated system or catalyze a subsequent transformation of the newly formed hydroxyl group. The compatibility of the two catalyst classes is a critical factor, as the reaction conditions (e.g., solvent, pH, temperature) must be suitable for both the enzyme and the organocatalyst to function optimally. Research in this area focuses on finding mutually compatible catalysts and reaction media to avoid catalyst deactivation or inhibition.

The synthesis of novel chiral chalcone derivatives has been successfully achieved using chiral organocatalysts, such as Cinchona alkaloid-derived squaramides. These catalysts have been shown to effectively catalyze the asymmetric Michael addition of nitromethane to chalcone derivatives with excellent enantioselectivities (up to 99% ee). nih.gov This demonstrates the power of organocatalysis in controlling the stereochemistry of reactions involving the chalcone scaffold.

Combining such an organocatalytic step with a biocatalytic reduction in a concurrent fashion could lead to the synthesis of highly functionalized, stereochemically rich molecules derived from 3,4-diphenylbut-3-en-2-one. The development of such chemoenzymatic cascade reactions is a frontier in modern organic synthesis, offering a powerful tool for the efficient construction of complex target molecules.

Table 2: Examples of Catalyst Classes for Derivatization of Chalcone Scaffolds

| Catalyst Class | Reaction Type | Example | Key Feature | Reference |

| Biocatalyst (Fungi) | C=C Double Bond Reduction | Scedosporium apiospermum | Chemo-selective reduction | scielo.org.mx |

| Biocatalyst (Yeast) | Carbonyl Reduction (potential) | Saccharomyces cerevisiae | Stereoselective reduction | researchgate.net |

| Organocatalyst | Asymmetric Michael Addition | Cinchona Alkaloid Squaramide | High enantioselectivity | nih.gov |

| Synergistic Catalysis | Tandem/Cascade Reactions | Enzyme + Organocatalyst | Concurrent stereoselective transformations | mdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 3,4 Diphenylbut 3 En 2 One

Development of Novel and Sustainable Synthetic Routes

The classic Claisen-Schmidt condensation for synthesizing chalcones, including 3,4-Diphenylbut-3-en-2-one, traditionally relies on strong bases and organic solvents, which can present environmental and efficiency drawbacks. mdpi.comresearchgate.net Emerging research strongly emphasizes "green chemistry" principles to overcome these limitations. mdpi.comfrontiersin.org Key areas of development include the use of alternative energy sources, eco-friendly solvents, and solvent-free conditions. frontiersin.orgresearchgate.net

Microwave irradiation has emerged as a popular green technique, significantly reducing reaction times from hours to mere minutes and often providing excellent yields. researchgate.net Similarly, ultrasound-assisted synthesis enhances reaction rates by lowering the activation energy. mdpi.com Mechanochemical methods, such as grinding reactants together in a ball mill with a solid catalyst, represent a solvent-free approach that is both efficient and environmentally benign. researchgate.netmagritek.com Another sustainable strategy involves replacing traditional solvents with greener alternatives like glycerin, which has been shown to produce good yields. researchgate.net These modern methods offer substantial improvements over conventional heating approaches, which can be slow and result in lower yields. researchgate.net

| Method | Typical Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Claisen-Schmidt | NaOH, KOH, Ba(OH)₂ | Ethanol | Well-established, simple procedure | mdpi.comresearchgate.net |

| Microwave-Assisted | KOH, Green Catalysts | Solvent-free or Ethanol | Drastically reduced reaction times (minutes), high yields | researchgate.netnih.gov |

| Ultrasound-Assisted | NaOH | Ethanol | Reduced reaction time and temperature | mdpi.comnih.gov |

| Mechanochemical (Grinding) | KF-Al₂O₃, K₂CO₃ | Solvent-free | Environmentally friendly, high yields, simple workup | researchgate.netsioc-journal.cn |

| Green Solvent | NaOH | Glycerin | Use of a renewable, non-toxic solvent; good yields | researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

Beyond its synthesis, the α,β-unsaturated ketone core of 3,4-Diphenylbut-3-en-2-one offers a rich platform for discovering new reactivity patterns. The conjugated system is susceptible to a variety of transformations, and current research is focused on developing selective and efficient methods for its functionalization.

Mechanochemistry is again proving to be a valuable tool, enabling reactions that are difficult or inefficient in solution. For instance, the solvent-free Michael addition of 1,3-dicarbonyl compounds to chalcones can be achieved in minutes with high yields using a mild base like potassium carbonate. iastate.edu Similarly, a novel, environmentally friendly protocol for the hydrothiolation of α,β-unsaturated ketones has been developed using ball milling, offering a metal-free, solvent-free route to β-sulfenylated carbonyl compounds. magritek.com Researchers have also demonstrated other transformations under mechanochemical conditions, such as bromination. iastate.edu These methods highlight a shift towards discovering new reactivity under solid-state conditions, often leading to improved selectivity and sustainability.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, is a rapidly advancing technology with significant potential for the synthesis of chalcones like 3,4-Diphenylbut-3-en-2-one. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity, improved safety, and easier scalability. mdpi.comnih.gov

Researchers have successfully applied continuous-flow processing to the selective deuteration of chalcone (B49325) derivatives. nih.gov By using an on-demand electrolytic D₂ gas generator combined with a flow reactor, scientists can achieve highly controlled deuterium (B1214612) addition to the carbon-carbon double bond, avoiding over-reduction and eliminating the risks associated with handling deuterium gas cylinders. mdpi.comnih.gov This technique demonstrates the power of flow chemistry to fine-tune reaction selectivity and provides a convenient, time-efficient, and safe alternative to traditional batch methods for specific transformations. nih.gov The integration of such automated systems is a key step towards more reproducible and scalable production of fine chemicals.

Advanced Spectroscopic Probing of Reaction Intermediates

A deeper understanding of a reaction mechanism is crucial for its optimization. The study of transient intermediates in the synthesis of 3,4-Diphenylbut-3-en-2-one provides invaluable insight into the reaction pathway. Modern, high-performance spectroscopic techniques now allow for the real-time, in-situ monitoring of chemical reactions. magritek.com

For example, benchtop Nuclear Magnetic Resonance (NMR) spectrometers have been used to monitor the progress of Claisen-Schmidt condensation reactions. magritek.com This allows students and researchers to visualize the kinetic profiles of reactants and products and, critically, to observe reaction intermediates that are often missed in traditional endpoint analysis. magritek.com In one study, a singlet signal corresponding to the methyl group of a mono-addition intermediate was detected, which appeared in the early stages of the reaction and was consumed later. magritek.com Similarly, in-situ Raman spectroscopy has been employed to monitor the formation of the C=C bond during Claisen-Schmidt condensation, helping to elucidate the main reaction pathway and identify potential side reactions based on the real-time concentration changes of functional groups. acs.orgacs.org

Multiscale Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level. Density Functional Theory (DFT) has become a particularly valuable tool for studying the synthesis of chalcones. researchgate.netacs.org DFT calculations allow researchers to investigate the energetics of reactants, transition states, intermediates, and products, thereby proposing a plausible reaction pathway. acs.org

In the context of the Claisen-Schmidt condensation, DFT studies have been used to create Quantitative Structure-Reactivity Relationship (QSRR) models. researchgate.net These models can correlate the electronic properties of the starting aldehydes, such as their LUMO (Lowest Unoccupied Molecular Orbital) energy and electrophilicity index, with the final reaction yield. researchgate.netresearchgate.net Such analyses have shown that for many substrates, the rate-determining step is the initial nucleophilic attack of the enolate on the aldehyde's carbonyl group. researchgate.net Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can reveal the crucial role of non-covalent forces, such as hydrogen bonding, in stabilizing transition states and facilitating the reaction. acs.org Molecular dynamics simulations and docking studies are also employed to understand how these molecules interact with biological targets or to predict their behavior in different environments. mdpi.com

Q & A

Basic: What are the primary synthetic routes for 3,4-Diphenylbut-3-en-2-one, and how can its purity be validated?

Answer:

The compound is synthesized via cyclization of 3,4-diphenylbut-3-en-2-one oxime benzoate in nitrobenzene, yielding derivatives such as 1-phenyl-3-methylisoquinoline . Key validation steps include:

- Melting Point Analysis : Compare observed values with literature data (e.g., 89–90°C vs. conflicting reports of 123–129°C) to assess purity .

- Chromatographic Methods : Use HPLC or TLC to detect unreacted starting materials (e.g., 2-benzamido-l-phenyl-1-propanol) .

- Elemental Analysis : Confirm stoichiometric consistency with theoretical values .

Basic: Which spectroscopic techniques are critical for structural confirmation of 3,4-Diphenylbut-3-en-2-one derivatives?

Answer:

- UV-Vis Spectroscopy : Identifies conjugated systems in isoquinoline derivatives .

- NMR Spectroscopy : Assigns proton environments (e.g., phenyl group signals at δ 7.2–7.5 ppm) and confirms stereochemistry .

- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 245 for the parent compound) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported melting points of 3,4-Diphenylbut-3-en-2-one derivatives?

Answer:

Discrepancies (e.g., 89–90°C vs. 123–129°C) may arise from:

- Isomeric Purity : Distinguish erythro vs. threo isomers via NOESY NMR or X-ray crystallography .

- Recrystallization : Use solvents like ethanol or toluene to isolate pure phases .

- Cross-Validation : Compare spectral data (e.g., NMR, IR) across studies to confirm structural identity .

Advanced: What mechanistic insights explain the cyclization of 3,4-Diphenylbut-3-en-2-one oxime benzoate?

Answer:

- Reaction Pathway : Nitrobenzene acts as a polar aprotic solvent, facilitating intramolecular cyclization via a six-membered transition state to form isoquinoline derivatives .

- Side Reactions : Competing pathways (e.g., oxime rearrangement) can be minimized by optimizing temperature (80–100°C) and reaction time (4–6 hrs) .

- Catalytic Effects : Trace acids (e.g., P₂O₅) may accelerate cyclization but require careful stoichiometric control .

Basic: What are common impurities in 3,4-Diphenylbut-3-en-2-one synthesis, and how are they characterized?

Answer:

- Starting Material Residues : Detect unreacted oxime benzoate via GC-MS or HPLC .

- Isomeric Byproducts : Use chiral columns or circular dichroism (CD) to differentiate stereoisomers .

- Oxidation Products : Monitor for ketone or epoxide formation using FT-IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can computational methods predict reaction outcomes for 3,4-Diphenylbut-3-en-2-one derivatives?

Answer:

- DFT Calculations : Model transition states and activation energies for cyclization using software like Gaussian .

- Molecular Dynamics : Simulate solvent effects (e.g., nitrobenzene polarity) on reaction kinetics .

- Crystallography Tools : Refine crystal structures with SHELXL to validate stereochemical assignments .

Basic: What safety protocols are essential for handling 3,4-Diphenylbut-3-en-2-one?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrobenzene vapors .

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) of 3,4-Diphenylbut-3-en-2-one derivatives?

Answer:

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to study electronic effects on reactivity .

- Biological Assays : Screen derivatives for bioactivity (e.g., antimicrobial, anticancer) using standardized protocols .

- QSAR Modeling : Corrogate experimental data with computational descriptors (e.g., logP, HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.